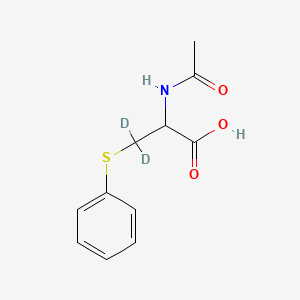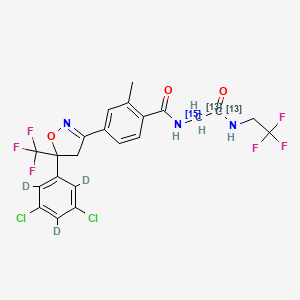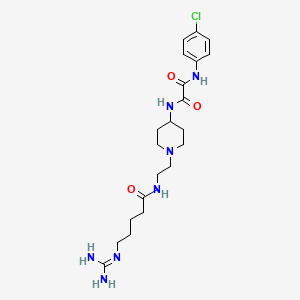
Hiv-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hiv-IN-3 is a compound that has garnered significant attention in the field of HIV research. It is known for its potential as an inhibitor of the HIV-1 integrase enzyme, which plays a crucial role in the replication cycle of the human immunodeficiency virus (HIV). By inhibiting this enzyme, this compound can potentially prevent the integration of viral DNA into the host genome, thereby halting the replication process of the virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-3 typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, oxidation, and reduction. The final step usually involves the coupling of these intermediates under specific reaction conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be achieved through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hiv-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Hiv-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of integrase in the HIV replication cycle and to investigate the effects of integrase inhibition on viral replication.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV infection, either alone or in combination with other antiretroviral drugs.
Industry: Utilized in the development of diagnostic tools and assays to detect integrase activity and to screen for new integrase inhibitors.
Mécanisme D'action
Hiv-IN-3 exerts its effects by specifically targeting the HIV-1 integrase enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition occurs through the stabilization of the integrase-DNA complex, thereby blocking the strand transfer step of the integration process. The molecular targets involved include the catalytic core domain of the integrase enzyme and the viral DNA substrate.
Comparaison Avec Des Composés Similaires
Hiv-IN-3 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy and safety profile.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance and a longer half-life compared to earlier inhibitors.
This compound stands out due to its unique chemical structure and potential for improved efficacy and reduced resistance compared to these existing inhibitors.
Propriétés
Formule moléculaire |
C21H32ClN7O3 |
|---|---|
Poids moléculaire |
466.0 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)-N-[1-[2-[5-(diaminomethylideneamino)pentanoylamino]ethyl]piperidin-4-yl]oxamide |
InChI |
InChI=1S/C21H32ClN7O3/c22-15-4-6-16(7-5-15)27-19(31)20(32)28-17-8-12-29(13-9-17)14-11-25-18(30)3-1-2-10-26-21(23)24/h4-7,17H,1-3,8-14H2,(H,25,30)(H,27,31)(H,28,32)(H4,23,24,26) |
Clé InChI |
BMTRFCLIXZMRCA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)C(=O)NC2=CC=C(C=C2)Cl)CCNC(=O)CCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


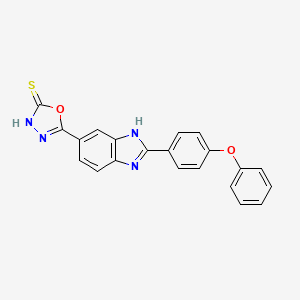
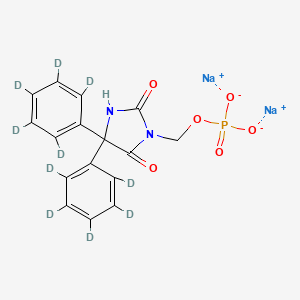
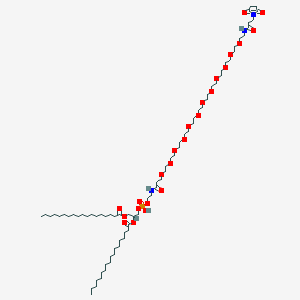
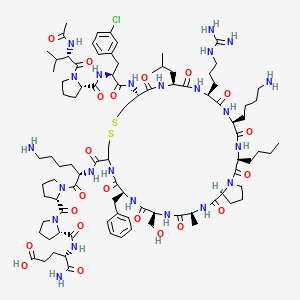
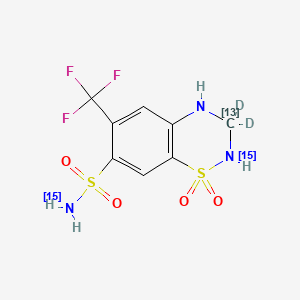
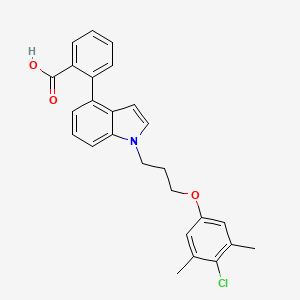
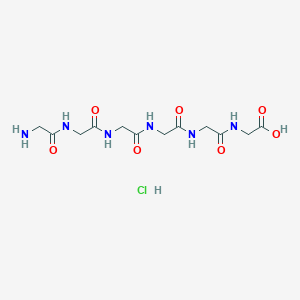
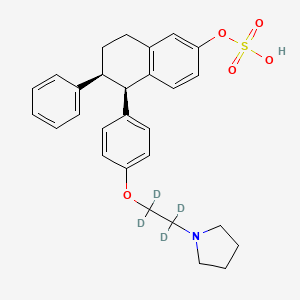
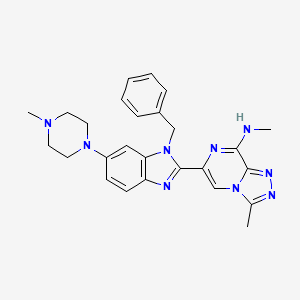
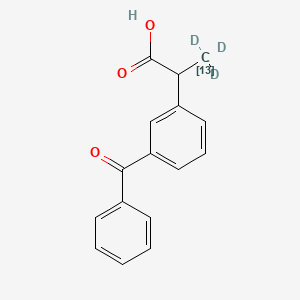
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
